molecular formula C12H13BrO3 B137822 Ethyl 4-(3-bromophenyl)-4-oxobutyrate CAS No. 147374-04-7

Ethyl 4-(3-bromophenyl)-4-oxobutyrate

Cat. No. B137822
M. Wt: 285.13 g/mol
InChI Key: ZHFPTGNHPFQFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic compounds known for their brominated aromatic structures and oxobutyrate groups. While the specific compound Ethyl 4-(3-bromophenyl)-4-oxobutyrate is not directly discussed in the provided papers, related compounds with similar structures and functionalities are extensively studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related brominated and oxobutyrate compounds involves multiple steps, including enamination, condensation, and selective reduction processes. For instance, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound with a similar structure, was synthesized from p-chloropropiophenone by enamination followed by condensation with chlorooxalic acid ethyl ester . Another related compound, Ethyl (R)-3-hydroxy-4-chlorobutyrate, was synthesized through the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction (XRD). For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal XRD . Additionally, the crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, were determined by XRD . These techniques could similarly be applied to determine the molecular structure of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.

Chemical Reactions Analysis

The reactivity of brominated compounds is often explored through their reactions with various reagents. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones react with bromine to yield 4-bromo-derivatives . These derivatives can further undergo reactions to form other compounds, such as 1-aryl-4-hydroxypyrazole-3-carboxylates, demonstrating the chemical versatility of brominated oxobutyrate compounds. Such reactivity patterns could be expected for Ethyl 4-(3-bromophenyl)-4-oxobutyrate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Density functional theory (DFT) is often used to optimize the geometry of these compounds and predict properties such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses . These theoretical approaches provide insights into the reactivity and stability of the compounds, which are essential for understanding the behavior of Ethyl 4-(3-bromophenyl)-4-oxobutyrate in various environments.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds Research has demonstrated the use of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. These compounds are synthesized through reactions with benzimidazole, ethyl glycinate hydrochloride, anthranilic acid, and o-phenylenediamine, leading to the formation of pyridazinones and furanones derivatives (El-Hashash et al., 2015).

  • Enantioselective Hydrogenation Studies Ethyl 4-chloro-3-oxobutyrate, a compound closely related to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has been studied for its enantioselective hydrogenation in organic salt solutions. This process, involving the chiral catalyst Ru-BINAP, is significant for producing high levels of asymmetric induction (Starodubtseva et al., 2004).

  • Synthesis of Pyrazoline Derivatives Ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, a compound similar in structure to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has been used in the synthesis of new 3H‐pyrazol‐3‐ones. These novel pyrazoline derivatives have shown effectiveness as inhibitor compounds of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, indicating potential biomedical applications (Turkan et al., 2019).

  • Radical Cyclisation in Heterocyclic Synthesis 2-(2-Bromophenyl)ethyl groups, closely related to the Ethyl 4-(3-bromophenyl)-4-oxobutyrate structure, have been used as building blocks in radical cyclisation reactions onto azoles. This methodology facilitates the synthesis of tri- and tetra-cyclic heterocycles, contributing significantly to the development of novel heterocyclic compounds (Allin et al., 2005).

  • Antimicrobial Evaluation of Derivatives Research on ethyl 2-arylhydrazono-3-oxobutyrates, which are structurally related to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has shown significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Kucukguzel et al., 1999).

  • Synthesis of Anti-HIV Compounds Ethyl 2-alkyl-4-aryl-3-oxobutyrates, which share similarities with Ethyl 4-(3-bromophenyl)-4-oxobutyrate, have been used in the synthesis of novel 6-benzyluracil analogues displaying potent activity against HIV-1. This research contributes to the ongoing efforts in developing effective treatments for HIV (Danel et al., 1996).

properties

IUPAC Name

ethyl 4-(3-bromophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFPTGNHPFQFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645510
Record name Ethyl 4-(3-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromophenyl)-4-oxobutyrate

CAS RN

147374-04-7
Record name Ethyl 4-(3-bromophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.